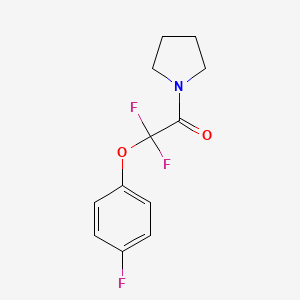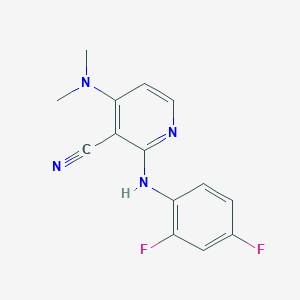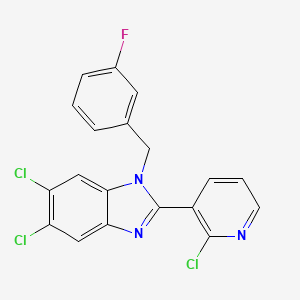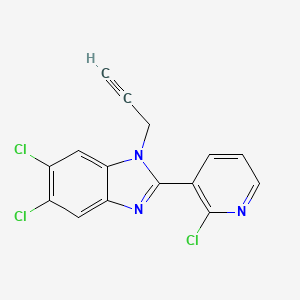
2,2-Difluoro-2-(4-fluorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone
Beschreibung
Molecular Structure Analysis
The molecular structure of compounds related to 2,2-Difluoro-2-(4-fluorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone can be inferred from studies on similar fluorinated aromatic compounds. For instance, the molecular structure of 2-fluorophenol and 2,6-difluorophenol has been determined using electron diffraction in the gas phase, revealing the possibility of weak intramolecular hydrogen bonding between the OH and F substituents in ortho positions . This information suggests that the presence of fluorine atoms in the aromatic ring of the compound could similarly affect its molecular geometry and potential for intramolecular interactions.
Synthesis Analysis
The synthesis of related polymeric materials from difluorobenzonitriles has been explored, indicating that the reactivity of fluorinated aromatic compounds can be utilized to create complex structures. For example, silylated 1,1,1-tris(4-hydroxyphenyl)ethane was polycondensed with difluorobenzonitriles to produce soluble polyethers and multicyclic polymers, depending on the stoichiometry and reaction conditions . This demonstrates the potential synthetic versatility of difluorinated aromatic compounds, which could be relevant for the synthesis of 2,2-Difluoro-2-(4-fluorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone.
Chemical Reactions Analysis
The reactivity of fluorinated compounds in chemical reactions is highlighted by the use of a pyrrolidinium ionic liquid with a fluorine-containing anion as both a recyclable reaction medium and an efficient catalyst for Friedel–Crafts alkylations . This suggests that the fluorinated moieties in the compound of interest may confer unique reactivity that could be exploited in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds can be quite distinct due to the presence of fluorine atoms. For example, the pyrrolidinium ionic liquid mentioned earlier is highly fluid even below room temperature, which is a property that could be influenced by the fluorinated anion . This implies that 2,2-Difluoro-2-(4-fluorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone may also exhibit unique physical properties due to its fluorinated groups.
Case Studies and Applications
A related compound, 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone, was synthesized using a click chemistry approach and characterized through various spectroscopic techniques. Its thermal stability was analyzed, and the structure confirmed by single-crystal XRD analysis. The compound's cytotoxicity was evaluated, and molecular docking studies were conducted to understand its potential in biological applications . This case study provides insight into the possible applications of fluorinated compounds in medicinal chemistry and the importance of thorough characterization for their development.
Eigenschaften
IUPAC Name |
2,2-difluoro-2-(4-fluorophenoxy)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-9-3-5-10(6-4-9)18-12(14,15)11(17)16-7-1-2-8-16/h3-6H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPCFYAVJWMUNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(OC2=CC=C(C=C2)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(4-fluorophenoxy)-1-(1-pyrrolidinyl)-1-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]benzamide](/img/structure/B3035891.png)

![2,4-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B3035894.png)

![2-[(E)-1-(dimethylamino)-3-[4-(trifluoromethyl)anilino]prop-2-enylidene]propanedinitrile](/img/structure/B3035896.png)
![2-[(E)-3-(2,6-difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B3035900.png)


![5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B3035903.png)



![6-Amino-2-hydroxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile](/img/structure/B3035911.png)
